molecular formula C17H15N3OS3 B11188957 N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11188957
M. Wt: 373.5 g/mol
InChI Key: DAXIJVVJDXAWFS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 3-methylphenylamine with a suitable acylating agent to form the acetamide derivative. This intermediate is then reacted with a thiadiazole derivative under specific conditions to yield the final product. Common reagents and conditions may include:

    Reagents: 3-methylphenylamine, acylating agents, thiadiazole derivatives

    Conditions: Solvent (e.g., ethanol, methanol), temperature control, catalysts (e.g., acids or bases)

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the thiadiazole ring

    Substitution: Nucleophilic or electrophilic substitution on the aromatic rings

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential therapeutic effects

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins

    Pathways: Inhibition or activation of specific biochemical pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting biological activities.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C17H15N3OS3

Molecular Weight

373.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N3OS3/c1-12-6-5-7-13(10-12)18-15(21)11-23-16-19-20(17(22)24-16)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,21)

InChI Key

DAXIJVVJDXAWFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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